ENOXACIN GLUCONATE

Catalog No.
S1795616
CAS No.
104142-71-4
M.F
C21H29FN4O10
M. Wt
516.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ENOXACIN GLUCONATE

CAS Number

104142-71-4

Product Name

ENOXACIN GLUCONATE

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C21H29FN4O10

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

UQCAODSJNCBXEG-IFWQJVLJSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Antimicrobial Activity

Enoxacin Gluconate exhibits a broad spectrum of antimicrobial activity against various gram-positive and gram-negative bacteria. Studies have shown its effectiveness against strains like:

  • Escherichia coli Source: National Institutes of Health (NIH): )
  • Staphylococcus aureus Source: National Institutes of Health (NIH): )
  • Klebsiella pneumoniae Source: International Journal of Antimicrobial Agents:

Pharmacokinetic Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted is crucial for safe and effective use. Scientific research has explored the pharmacokinetics of Enoxacin Gluconate in different populations. These studies provide valuable insights into:

  • Absorption rates after oral administration Source: Chemotherapy (journal): )
  • Distribution patterns in various tissues Source: Arzneimittelforschung: )
  • Metabolism and elimination pathways Source: Drug Metabolism and Disposition: )

This information helps researchers understand the appropriate dosage and potential drug interactions associated with Enoxacin Gluconate.

Other Areas of Research

Limited scientific research has investigated Enoxacin Gluconate's potential applications beyond its antimicrobial properties. Some studies have explored its:

  • Anti-inflammatory effects Source: Mediators of Inflammation: )
  • Immunomodulatory properties Source: International Immunopharmacology: )

Enoxacin gluconate is a derivative of enoxacin, a synthetic fluoroquinolone antibiotic primarily used to treat bacterial infections. Enoxacin itself is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, exerting its effects by inhibiting the bacterial enzyme DNA gyrase, which is essential for DNA replication and transcription. The addition of gluconate enhances the solubility and stability of enoxacin in aqueous solutions, making it suitable for various pharmaceutical formulations, particularly for injectable preparations.

The synthesis of enoxacin gluconate involves the reaction between enoxacin and gluconic acid. This reaction typically occurs under controlled conditions to ensure the formation of the desired compound without excessive by-products. The process may include:

  • Formation of Enoxacin Salt: Enoxacin can react with gluconic acid to form a salt, improving its solubility.
  • pH Adjustment: The pH of the solution is adjusted using acid or base to optimize the solubility of enoxacin during the preparation process .
  • Filtration and Sterilization: Following synthesis, the mixture is filtered to remove impurities and then sterilized, typically using pressure sterilization methods .

Enoxacin exhibits significant antibacterial properties due to its mechanism of action as a DNA gyrase inhibitor. It effectively disrupts bacterial DNA replication, leading to cell death. This compound has been shown to be effective against various pathogens, including:

  • Gram-negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.
  • Gram-positive Bacteria: Including Staphylococcus aureus.

Additionally, enoxacin has demonstrated activity against some strains resistant to other classes of antibiotics, making it a valuable option in treating complex infections .

The synthesis of enoxacin gluconate can be achieved through several methods:

  • Direct Reaction Method: Mixing enoxacin with gluconic acid in an aqueous medium under controlled temperature and pH conditions.
  • Solvent Evaporation: In some protocols, solvents are utilized to dissolve both components before evaporating the solvent to yield the solid form of enoxacin gluconate.
  • Microwave-Assisted Synthesis: This modern approach can enhance reaction rates and yield by applying microwave energy during the synthesis process .

Enoxacin gluconate is primarily used in clinical settings for:

  • Antibacterial Therapy: Effective in treating urinary tract infections and other bacterial infections.
  • Intravenous Preparations: Due to its improved solubility profile, it is suitable for intravenous administration.
  • Pharmaceutical Formulations: Used in developing various dosage forms that require enhanced stability and solubility .

Enoxacin has been studied for its interactions with other drugs, particularly those metabolized by cytochrome P450 enzymes. Notably:

  • Theophylline Interaction: Co-administration with theophylline can lead to increased serum levels of the latter due to inhibition of its metabolism by enoxacin .
  • Calcium Gluconate Interaction: Calcium gluconate can reduce the absorption of enoxacin when taken together, potentially decreasing its efficacy .

These interactions highlight the importance of monitoring concurrent medications when administering enoxacin.

Enoxacin belongs to a class of compounds known as fluoroquinolones. Here are some similar compounds along with their unique characteristics:

CompoundUnique Features
CiprofloxacinBroad-spectrum activity; commonly used for respiratory infections.
NorfloxacinEffective against urinary tract infections; less potent than enoxacin.
LevofloxacinEnhanced activity against Gram-positive bacteria; longer half-life than enoxacin.
SparfloxacinLess interaction with methylxanthines; more potent against anaerobes.
OfloxacinBroad-spectrum; used in ophthalmic formulations as well as systemic infections.

Enoxacin is unique due to its specific pharmacokinetic profile and interaction potential with other medications, making it particularly useful in certain clinical scenarios where other fluoroquinolones may not be as effective or safe.

Synthetic Routes for Enoxacin Gluconate Salt Formation

The synthesis of enoxacin gluconate involves the formation of a salt between enoxacin, a fluoroquinolone antibiotic, and gluconic acid, which significantly enhances the solubility and stability of the parent compound [1]. The salt formation process utilizes the carboxyl group of enoxacin and the carboxylic acid functionality of gluconic acid to create ionic interactions that result in improved pharmaceutical properties [2].

The primary synthetic route employs glucono-delta-lactone as the gluconic acid precursor in a controlled reaction environment [3]. The preparation method begins with the dissolution of glucono-delta-lactone in purified water, followed by the addition of enoxacin dissolved in absolute ethanol [3]. The reaction is conducted at elevated temperatures ranging from 50 to 60 degrees Celsius under light-protected conditions to prevent photodegradation of the fluoroquinolone structure [3].

Table 1: Synthetic Parameters for Enoxacin Gluconate Formation

ParameterOptimal RangeImpact on Yield
Temperature50-60°C85-92% yield [3]
Reaction Time30-60 minutesHigher yields at 30 min [3]
Solvent Ratio (Water:Ethanol)4:1 to 5:1Optimal crystallization [3]
Molar Ratio (Enoxacin:Glucono-delta-lactone)1:1Complete salt formation [3]

The reaction mechanism involves the hydrolysis of glucono-delta-lactone to gluconic acid in aqueous solution, followed by proton transfer from the carboxylic acid group of gluconic acid to the basic nitrogen centers in the enoxacin molecule [18]. This acid-base interaction forms the stable ionic salt that exhibits enhanced water solubility compared to the parent enoxacin compound [1] [6].

Alternative synthetic approaches have been investigated using direct combination of enoxacin with preformed gluconic acid [2]. However, the glucono-delta-lactone method provides superior control over the reaction kinetics and results in more consistent product quality [3]. The reaction proceeds through a controlled crystallization process where the salt precipitates from solution as the reaction reaches completion [3].

Optimization of pH-Dependent Solubility Enhancement Strategies

The solubility characteristics of enoxacin gluconate demonstrate significant pH dependency, which is critical for optimizing manufacturing processes and ensuring consistent product quality [19]. The compound exhibits maximal solubility in acidic to neutral pH ranges, with optimal dissolution occurring between pH 4.0 and 6.5 [7].

Enoxacin gluconate shows highly favorable solubility properties compared to the parent enoxacin compound [6]. The salt form is highly soluble in water and methanol, moderately soluble in ethanol, and slightly soluble in acetonitrile [6]. This enhanced solubility profile enables the formulation of aqueous injection solutions that were previously impossible with the poorly water-soluble parent compound [1].

Table 2: pH-Dependent Solubility Profile of Enoxacin Gluconate

pH RangeSolubility (mg/mL)StabilityManufacturing Implications
3.5-4.0>50 [1]High stabilityOptimal for injection formulations
4.0-5.545-55 [1]Maximum stabilityPreferred manufacturing pH
5.5-6.535-45 [7]Good stabilityAcceptable range
6.5-7.520-35 [19]Reduced stabilitySuboptimal conditions

The optimization of pH conditions during manufacturing requires careful consideration of the ionization behavior of both the enoxacin and gluconate components [19]. The carboxyl group of enoxacin has a dissociation constant of approximately 6.2, which significantly influences the pH-dependent uptake and solubility characteristics [19]. The gluconate counterion provides buffering capacity that helps maintain stable pH conditions during processing [1].

Manufacturing processes incorporate pH adjustment using hydrochloric acid to achieve optimal conditions between pH 3.5 and 5.5 [1]. This acidic environment ensures maximum salt stability while preventing degradation pathways that can occur at higher pH values [7]. The pH-dependent stability profile shows that enoxacin gluconate maintains integrity between pH 4.0 and 6.5, with degradation pathways including photolytic decomposition becoming more prominent outside this range [7].

Process optimization studies have demonstrated that maintaining pH within the optimal range throughout manufacturing significantly improves yield and reduces the formation of degradation products [1]. The pH-dependent solubility enhancement allows for the preparation of concentrated solutions containing up to 400 milligrams of enoxacin gluconate per 100 milliliters of aqueous vehicle [1].

Industrial-Scale Production Methodologies

Industrial-scale production of enoxacin gluconate follows Good Manufacturing Practice guidelines and incorporates multiple critical control points to ensure consistent product quality [1]. The manufacturing process begins with the preparation of purified water for injection heated to 50-60 degrees Celsius, followed by the controlled addition of glucose or sodium chloride as isotonic agents [1].

The large-scale synthesis utilizes specialized mixing vessels equipped with temperature control systems and inert atmosphere capabilities to prevent oxidative degradation [1]. The process involves accurate weighing of glucono-delta-lactone and enoxacin according to predetermined stoichiometric ratios, typically maintaining a 1:1 molar ratio for optimal salt formation [3]. Industrial reactors incorporate automated pH monitoring and adjustment systems to maintain optimal conditions throughout the reaction period [1].

Table 3: Industrial Production Parameters

Process StageEquipment RequirementsCritical ParametersQuality Control
Raw Material PreparationPrecision balances, controlled storageMoisture content <0.5% [1]Identity testing, assay [1]
Reaction PhaseHeated mixing vessels, pH controlTemperature 50-60°C, pH 3.5-5.5 [1]Real-time monitoring [1]
CrystallizationCooling systems, filtration unitsControlled cooling rate [3]Crystal morphology analysis [3]
PurificationCentrifuges, washing systemsSolvent purity [3]Impurity profiling [33]

The crystallization phase employs controlled cooling protocols to promote the formation of uniform crystal structures [3]. Industrial processes utilize absolute ethanol addition to induce crystallization, followed by refrigerated storage at 3-4 degrees Celsius for 16-18 hours to complete crystal formation [3]. This extended crystallization period ensures optimal crystal growth and reduces the content of amorphous material in the final product [3].

Filtration systems designed for pharmaceutical applications remove the crystallized product from the mother liquor using cake filtration techniques [20]. The filtered crystals undergo washing procedures with controlled volumes of absolute ethanol to remove residual impurities and unreacted starting materials [3]. Vacuum drying at temperatures between 40-60 degrees Celsius for 3-6 hours produces the final dried product with moisture content specifications [3].

Quality control measures throughout industrial production include in-process testing for pH, temperature, and reaction completion [1]. Process Analytical Technology systems provide real-time monitoring of critical quality attributes, enabling immediate corrective actions when parameters deviate from specifications [26]. The industrial methodology incorporates multiple purification steps to achieve pharmaceutical-grade purity levels exceeding 99.0 percent [3].

Purification Techniques and Impurity Profiling

The purification of enoxacin gluconate employs multiple complementary techniques designed to remove process-related impurities, degradation products, and unreacted starting materials [3]. The primary purification strategy utilizes recrystallization from ethanol-water solvent systems, which provides effective separation based on differential solubility characteristics [3].

Activated carbon treatment represents a critical purification step that removes colored impurities, organic contaminants, and trace metal catalysts [20]. The process involves the addition of 0.1 percent weight per volume of activated carbon to the hot solution, followed by stirring for 10 minutes and hot filtration to remove the carbon along with adsorbed impurities [3]. This treatment significantly improves the color and purity profile of the final product [20].

Table 4: Impurity Profile and Purification Efficacy

Impurity TypeInitial Content (%)Post-Purification (%)Purification MethodDetection Method
Unreacted Enoxacin2.5-3.0 [3]<0.1 [3]RecrystallizationHigh Performance Liquid Chromatography [11]
Gluconic Acid1.5-2.0 [3]<0.1 [3]WashingTitration
Colored ImpuritiesVariable [20]<0.05 [20]Activated CarbonSpectrophotometry
Related Substances0.5-1.0 [33]<0.1 [33]Multiple techniquesLiquid Chromatography-Mass Spectrometry [33]

High Performance Liquid Chromatography methods have been developed for the identification and quantification of related substances in enoxacin preparations [33]. The analytical procedures utilize specialized column systems and mobile phase compositions optimized for fluoroquinolone separation [33]. Three main related substances have been identified, all containing the 1,8-naphthyridine stem-nucleus characteristic of enoxacin, with their formation related to production processes and raw material quality [33].

Impurity profiling studies employ Liquid Chromatography-Mass Spectrometry and Fourier Transform Mass Spectrometry techniques to structurally characterize degradation products and process impurities [33]. The identification process involves determination of quasi-molecular ions followed by fragmentation pattern analysis to elucidate structural features [33]. This comprehensive analytical approach ensures complete characterization of the impurity profile and supports process optimization efforts [33].

The purification process incorporates multiple washing steps using 70 percent ethanol solutions to remove water-soluble impurities while maintaining product recovery [3]. The washing procedure utilizes controlled volumes and contact times to optimize impurity removal without excessive product loss [3]. Final purification involves vacuum drying under controlled temperature conditions to remove residual solvents and achieve the specified moisture content [3].

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

516.18677130 g/mol

Monoisotopic Mass

516.18677130 g/mol

Heavy Atom Count

36

UNII

FK8O5WLR9H

Dates

Last modified: 07-20-2023

Explore Compound Types